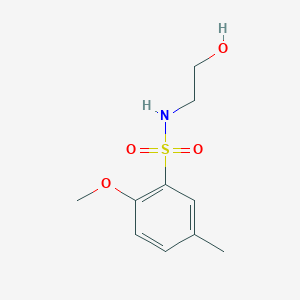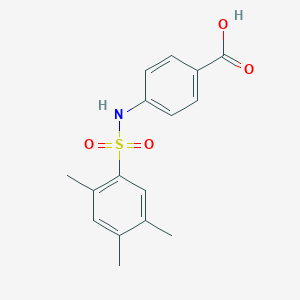
2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide, also known as DCBE, is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. This compound is widely used as a tool for studying the physiological and biochemical effects of sulfonamide-based compounds on living organisms. In
Aplicaciones Científicas De Investigación
2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein binding, and drug metabolism. One of the most common applications of this compound is as a tool for studying the physiological and biochemical effects of sulfonamide-based compounds on living organisms. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in regulating acid-base balance in the body. This inhibition can lead to a variety of physiological and biochemical effects, including changes in blood pH, electrolyte balance, and kidney function.
Mecanismo De Acción
The mechanism of action of 2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide is based on its ability to bind to the active site of carbonic anhydrase, thereby inhibiting its activity. Carbonic anhydrase is a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate and protons. This compound binds to the zinc ion in the active site of carbonic anhydrase, preventing the enzyme from carrying out its catalytic function. This inhibition leads to a decrease in the production of bicarbonate and an increase in the concentration of carbon dioxide, leading to changes in blood pH and other physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on living organisms. These effects are largely due to the inhibition of carbonic anhydrase and the resulting changes in blood pH and electrolyte balance. This compound has been shown to cause metabolic acidosis, a condition characterized by a decrease in blood pH and an increase in the concentration of acid in the blood. This can lead to a variety of physiological effects, including changes in kidney function, electrolyte balance, and respiratory rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and purify, and it has a well-defined mechanism of action that can be studied in detail. However, there are also some limitations to its use in lab experiments. This compound has a relatively low potency compared to other carbonic anhydrase inhibitors, and it may not be effective in all experimental settings. Additionally, this compound has a relatively short half-life in vivo, which can make it difficult to study its long-term effects on living organisms.
Direcciones Futuras
There are several future directions for research on 2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide and related compounds. One area of research is the development of more potent carbonic anhydrase inhibitors that can be used in a wider range of experimental settings. Another area of research is the study of the long-term effects of this compound on living organisms, particularly in the context of drug metabolism and toxicity. Additionally, there is a need for further research on the biochemical and physiological effects of this compound and related compounds, particularly in the context of their potential therapeutic applications.
Métodos De Síntesis
2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide can be synthesized through a multistep process involving the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-ethoxypropylamine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, and the resulting product is purified through recrystallization or column chromatography. The purity and yield of the final product can be improved by optimizing the reaction conditions and purification methods.
Propiedades
Fórmula molecular |
C11H15Cl2NO3S |
|---|---|
Peso molecular |
312.2 g/mol |
Nombre IUPAC |
2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO3S/c1-2-17-7-3-6-14-18(15,16)11-8-9(12)4-5-10(11)13/h4-5,8,14H,2-3,6-7H2,1H3 |
Clave InChI |
DKVYIBAUMNYSLQ-UHFFFAOYSA-N |
SMILES |
CCOCCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
SMILES canónico |
CCOCCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B273309.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273313.png)




![1-[(2,5-Dimethylphenyl)sulfonyl]azepane](/img/structure/B273346.png)


